molecular formula C11H13N5O B1461583 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1154008-12-4

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No.: B1461583
CAS No.: 1154008-12-4
M. Wt: 231.25 g/mol
InChI Key: CWBQBSJQFNMMIS-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that combines the structural features of piperidine, oxadiazole, and pyrimidine. These moieties are known for their significant roles in medicinal chemistry and pharmaceutical applications. The compound’s unique structure makes it a valuable candidate for various scientific research and industrial applications.

Scientific Research Applications

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has a wide range of applications in scientific research:

Future Directions

Piperidine derivatives, including “2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine”, have potential for various therapeutic applications . Future research could focus on exploring these potentials further, as well as developing efficient synthesis methods for such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a piperidine derivative, followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step often involves the coupling of the oxadiazole intermediate with a pyrimidine derivative under catalytic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce piperidine derivatives .

Comparison with Similar Compounds

  • 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
  • 2-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
  • 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Comparison: Compared to these similar compounds, 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine exhibits unique properties due to the specific positioning of the piperidine and oxadiazole rings. This unique structure may result in different biological activities and chemical reactivity, making it a distinct and valuable compound for various applications .

Properties

IUPAC Name

5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9/h3,6-8,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQBSJQFNMMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 2
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 3
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 4
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 5
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 6
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

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